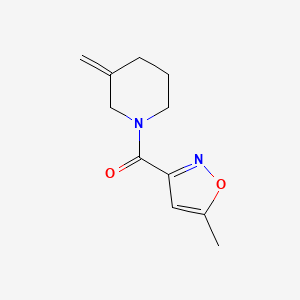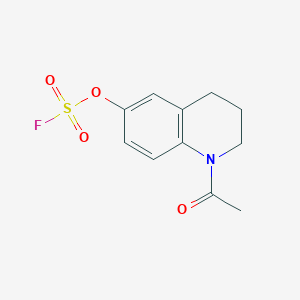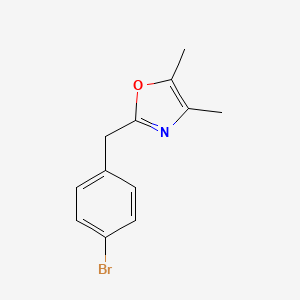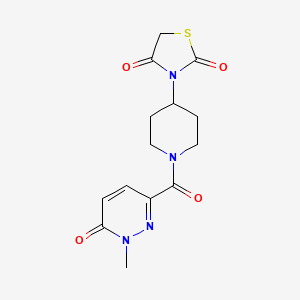![molecular formula C21H28N4O3S B2756309 5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886906-15-6](/img/structure/B2756309.png)
5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole, a triazole, and a piperidine ring, as well as methoxy and methyl groups. These groups are common in many biologically active compounds and could potentially contribute to various types of biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be fairly rigid due to the presence of the heterocyclic rings. The methoxy and methyl groups could potentially participate in various types of non-covalent interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the methoxy groups could potentially be demethylated, or the compound could participate in reactions involving the nitrogen atoms in the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the heterocyclic rings and the methoxy groups could influence the compound’s solubility, while the piperidine ring could potentially influence its basicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial Properties : Novel compounds, including those related to triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives, demonstrating that some possess good to moderate activities against test microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, Molecules, 2010.
Anticancer and Radioprotective Agents : Some newly synthesized sulfur heterocyclic compounds have shown significant activities against EAC cells and exhibit radioprotective activity. This highlights the potential of novel compounds, including those structurally related to the given chemical, in developing anticancer and radioprotective therapies M. Ghorab, A. Osman, E. Noaman, H. Heiba, N. Zaher, Phosphorus, Sulfur, and Silicon and the Related Elements, 2006.
Anti-Inflammatory and Analgesic Activities : Derivatives of triazolothiadiazoles and isothiazolopyridines have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest that modifications to the chemical structure can influence the biological activity of these compounds, offering insights into the design of new therapeutic agents M. Akhter, M. Hassan, M. Amir, Arabian Journal of Chemistry, 2014.
Antioxidant Properties : Research into the synthesis of novel compounds, including bromophenols derived from bis(3,4-dimethoxyphenyl)methanone, has demonstrated effective antioxidant power. This research area explores the potential of these compounds in mitigating oxidative stress-related diseases H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-8-13(2)9-11-24)14-6-7-15(27-3)16(12-14)28-4/h6-7,12-13,18,26H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLSKKYGTWTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)
![3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol](/img/structure/B2756228.png)
![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)


![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)


![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
